

# An In-depth Technical Guide on Butoconazole Nitrate: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of the antifungal agent **butoconazole nitrate**. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

# **Chemical Identity and Structure**

**Butoconazole nitrate** is the nitrate salt of butoconazole, a synthetic imidazole derivative.[1] It is chemically designated as 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid.[1] The presence of a chiral center means it exists as a racemic mixture of two equally active optical isomers.

Chemical Structure:

# **Physicochemical Properties**

**Butoconazole nitrate** is a white to off-white crystalline powder.[2][3] A summary of its key physicochemical properties is presented in the table below.

Table 1: Physicochemical Properties of Butoconazole Nitrate



| Property              | Value                                                                                                                                                                                               | Source(s)        |
|-----------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------|
| IUPAC Name            | 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid                                                                                                                     | [1]              |
| Molecular Formula     | C19H18Cl3N3O3S                                                                                                                                                                                      | [1][4]           |
| Molecular Weight      | 474.79 g/mol                                                                                                                                                                                        | [2][4][5]        |
| Melting Point         | ~159-163 °C (with decomposition)                                                                                                                                                                    | [2][4][6]        |
| pKa (Strongest Basic) | 6.51 - 6.78                                                                                                                                                                                         | [6][7]           |
| Water Solubility      | Practically insoluble (0.26 mg/mL)                                                                                                                                                                  | [2][6][8]        |
| Other Solubilities    | Sparingly soluble in methanol; slightly soluble in chloroform, methylene chloride, acetone, and ethanol; very slightly soluble in ethyl acetate.  Soluble in DMSO (≥ 100 mg/mL) and DMF (30 mg/mL). | [2][3][8][9][10] |

## **Pharmacological Properties**

Butoconazole is a broad-spectrum antifungal agent belonging to the azole class. It exhibits fungicidal activity against various yeasts and dermatophytes, particularly Candida species, and is clinically effective for vulvovaginal candidiasis.[6][11] It also shows some activity against Gram-positive bacteria.[1][12]

### **Mechanism of Action**

The primary antifungal mechanism of butoconazole, like other imidazole derivatives, is the disruption of the fungal cell membrane.[6][13][14] It specifically inhibits the fungal cytochrome P450 enzyme, lanosterol  $14\alpha$ -demethylase.[6][15] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential sterol component for maintaining the integrity and fluidity of the fungal cell membrane.[13][15][16] The inhibition of this step leads to the depletion of



ergosterol and a simultaneous accumulation of toxic methylated sterol precursors.[13] These changes increase membrane permeability, disrupt cellular processes, and ultimately lead to the inhibition of fungal growth or cell death.[6][14][15]



Click to download full resolution via product page

Caption: Mechanism of action of **butoconazole nitrate**.

### **Pharmacokinetics**

Following vaginal administration of a 2% **butoconazole nitrate** cream, systemic absorption is minimal. On average, only about 1.7% (range 1.3-2.2%) of the dose is absorbed.[3][6][14] Peak plasma concentrations of the drug and its metabolites are typically reached between 12 and 24 hours after administration.[3][14]

Table 2: Pharmacokinetic Properties of **Butoconazole Nitrate** (Vaginal Administration)

| Parameter                                | Value                  | Source(s)  |
|------------------------------------------|------------------------|------------|
| Systemic Absorption                      | ~1.7% (range 1.3-2.2%) | [3][6][14] |
| Time to Peak Plasma (T <sub>max</sub> )  | 12 - 24 hours          | [3][14]    |
| Plasma Half-life (t1/2)                  | 21 - 24 hours          | [8]        |
| C <sub>max</sub> (0.1 g single dose)     | 1.740 ± 0.511 ng/mL    | [10]       |
| AUC <sub>0-96h</sub> (0.1 g single dose) | 73.48 ± 28.99 ng·h/mL  | [10]       |



## **Experimental Protocols**

Detailed experimental protocols for **butoconazole nitrate** are not exhaustively published in single sources. However, based on established methodologies for imidazole antifungals, the following outlines provide a robust framework for its characterization.

### **Solubility Determination (Shake-Flask Method)**

This protocol determines the equilibrium solubility of **butoconazole nitrate** in various solvents, a critical parameter for formulation development.

- Preparation: Prepare saturated solutions by adding an excess amount of butoconazole
  nitrate powder to a known volume of the desired solvent (e.g., water, ethanol, methanol) in a
  sealed flask.
- Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The duration should be sufficient to ensure the concentration of the dissolved solid remains constant.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples at high speed to pellet any remaining suspended particles.
- Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.
- Quantification: Analyze the concentration of butoconazole nitrate in the diluted sample
  using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance
  Liquid Chromatography (HPLC).
- Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor, and express the result in units such as mg/mL or mol/L.

# In Vitro Antifungal Susceptibility Testing (CLSI Broth Microdilution Method)



This method determines the Minimum Inhibitory Concentration (MIC) of **butoconazole nitrate** against fungal isolates, providing a quantitative measure of its antifungal potency. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.[1][5]

- Preparation of Antifungal Agent: Prepare a stock solution of butoconazole nitrate in a suitable solvent like DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using a standardized liquid medium (e.g., RPMI-1640 buffered with MOPS).[4]
- Inoculum Preparation: Culture the fungal isolate (e.g., Candida albicans) on an appropriate agar medium. Prepare a standardized cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute this suspension to achieve a final specified inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL) in the microtiter wells.
- Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted **butoconazole nitrate**. Include a positive control well (inoculum, no drug) and a negative control well (medium only).
- Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species and its growth rate.[4]
- MIC Determination: Read the MIC as the lowest concentration of butoconazole nitrate that
  causes a significant inhibition of visible fungal growth (e.g., ≥50% reduction for azoles)
  compared to the drug-free growth control well.[4]

# **Generalized Experimental Workflow**

The following diagram illustrates a generalized workflow for the preclinical characterization of a topical antifungal drug candidate like **butoconazole nitrate**.





Click to download full resolution via product page

Caption: Generalized workflow for preclinical antifungal drug characterization.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. medicallabnotes.com [medicallabnotes.com]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reviberoammicol.com [reviberoammicol.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Practical Guide to Antifungal Susceptibility Testing PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Extreme vertexes design in formulation development: solubility of butoconazole nitrate in a multicomponent system PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. farmaciajournal.com [farmaciajournal.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on Butoconazole Nitrate: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668105#butoconazole-nitrate-chemical-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com